molecular formula C6H9NO3 B13829572 Cyclopentanecarboxaldehyde, 2-amino-3-hydroxy-5-oxo-

Cyclopentanecarboxaldehyde, 2-amino-3-hydroxy-5-oxo-

Cat. No.: B13829572
M. Wt: 143.14 g/mol
InChI Key: PUDZRHPIPLUFNI-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde is a unique organic compound characterized by its cyclopentane ring structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde typically involves multi-step organic reactions One common method starts with the cyclization of a suitable precursor, such as a substituted cyclopentane derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

    Oxidation: Formation of a diketone or keto-aldehyde.

    Reduction: Formation of a diol or hydroxy-aldehyde.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxycyclopentanone: Lacks the aldehyde group but has similar functional groups.

    3-Hydroxy-5-oxocyclopentanecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

    2-Amino-5-oxocyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde is unique due to the presence of both amino and hydroxy groups on the cyclopentane ring, along with an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-amino-3-hydroxy-5-oxocyclopentane-1-carbaldehyde

InChI

InChI=1S/C6H9NO3/c7-6-3(2-8)4(9)1-5(6)10/h2-3,5-6,10H,1,7H2

InChI Key

PUDZRHPIPLUFNI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C1=O)C=O)N)O

Origin of Product

United States

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